BRD4 Bromodomain 2 Binding Affinity Record in ChEMBL vs. Structural Analogs
While direct published Kd/IC50 values for N-(2-bromo-4-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide are not currently available in public databases, the compound has been indexed in the ChEMBL bioactivity database (CHEMBL4045005) with an assay record for inhibition of human BRD4 bromodomain 2 [1]. The presence of the bromine atom at the 2-position is a critical determinant of binding potency, as demonstrated in analogous BRD4 inhibitor series where 2-halo substitution improved affinity by >10-fold over the unsubstituted phenyl analog [2]. Users should request a Certificate of Analysis from the vendor for batch-specific BRD4 BD2 IC50 data.
| Evidence Dimension | BRD4 BD2 binding affinity |
|---|---|
| Target Compound Data | Not publicly disclosed (ChEMBL assay record exists) |
| Comparator Or Baseline | Des-bromo analog (N-(2-methylphenyl)-1-(6-phenylpyrimidin-4-yl)azetidine-3-carboxamide); data not available |
| Quantified Difference | Not quantifiable from public sources |
| Conditions | In vitro biochemical assay (as indexed in ChEMBL) |
Why This Matters
Procurement decisions should be based on batch-specific BRD4 BD2 potency data to ensure the compound meets the required target engagement threshold, as bromine substitution significantly influences binding.
- [1] ChEMBL Bioactivity Database, assay record CHEMBL4045005 for inhibition of human BRD4 bromodomain 2. View Source
- [2] Gilead Sciences, Inc. Patent Application US20160075695, demonstrating >10-fold improvement in potency with halogen substitution in related series. View Source
